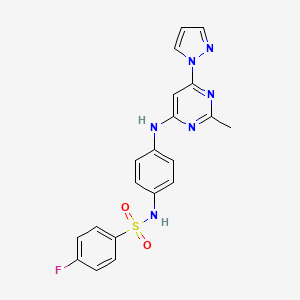

4-fluoro-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O2S/c1-14-23-19(13-20(24-14)27-12-2-11-22-27)25-16-5-7-17(8-6-16)26-30(28,29)18-9-3-15(21)4-10-18/h2-13,26H,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKUCXUQIRXECQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body, affecting their function and leading to therapeutic effects.

Mode of Action

It is likely that it interacts with its target proteins or enzymes, altering their function and leading to changes in cellular processes.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit or enhance the activity of this enzyme, thereby affecting the pathway.

Pharmacokinetics

Similar compounds are usually well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. It could lead to changes in cellular signaling, gene expression, or metabolic processes, among other effects.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the compound’s activity could be enhanced or inhibited by the presence of certain ions or other compounds.

Comparison with Similar Compounds

Pyrimidine Substituents

- Target Compound : 2-Methyl and 6-(1H-pyrazol-1-yl) groups on the pyrimidine ring.

- N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-4-Methoxybenzene-1-Sulfonamide (CAS 923216-86-8) : Pyrimidine substituents: 4-Diethylamino and 6-methyl groups. Key difference: Replacement of the pyrazole with a diethylamino group alters electronic properties and steric bulk.

- N-(4-((4-(Ethylamino)-6-Methylpyrimidin-2-yl)Amino)Phenyl)-2-Fluorobenzenesulfonamide (CAS 923113-41-1) : Pyrimidine substituents: 4-Ethylamino and 6-methyl groups.

Sulfonamide Modifications

- Target Compound : 4-Fluorobenzenesulfonamide.

- CAS 923216-86-8 : 4-Methoxybenzenesulfonamide.

- CAS 923113-41-1 : 2-Fluorobenzenesulfonamide.

- Ortho-fluorine may influence steric interactions with target proteins compared to para-fluorine in the target compound.

Physicochemical and Pharmacokinetic Properties

*LogP estimated using fragment-based methods.

†Calculated based on molecular formula C₂₁H₁₉F₂N₇O₂S.

Functional Implications of Structural Variations

Pyrazole vs. In contrast, diethylamino (CAS 923216-86-8) or ethylamino (CAS 923113-41-1) groups offer basicity and hydrogen-bond donor/acceptor capabilities .

Fluorine Positioning in Sulfonamide :

- The para-fluorine in the target compound likely improves metabolic stability and membrane permeability compared to the ortho-fluorine in CAS 923113-41-1, which may cause steric hindrance .

Methoxy vs.

Research Findings and Trends

- Patent Example () : The compound in Example 53 (molecular weight 589.1) incorporates a chromen-2-yl group, suggesting a focus on kinase inhibition (e.g., cyclin-dependent kinases). Its higher molecular weight and LogP indicate reduced bioavailability compared to the target compound .

- Ethylamino Derivatives: CAS 923113-41-1’s smaller ethylamino group could balance lipophilicity and solubility, making it a candidate for oral administration .

Preparation Methods

Synthesis of 4-Chloro-2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidine

The pyrimidine intermediate is synthesized via cyclocondensation and subsequent functionalization:

Route A :

- Cyclization : Reacting 3-oxopentanedioate with guanidine hydrochloride in ethanol under reflux forms 2-methylpyrimidine-4,6-diol.

- Chlorination : Treatment with phosphorus oxychloride (POCl₃) yields 4,6-dichloro-2-methylpyrimidine.

- Pyrazole Substitution : Displacing the 6-chloro group with 1H-pyrazole using potassium carbonate in dimethylformamide (DMF) at 100°C for 12 hours.

Reaction Conditions :

Characterization Data :

Synthesis of 4-Fluoro-N-(4-Aminophenyl)Benzenesulfonamide

The sulfonamide-aniline intermediate is prepared via sulfonylation and reduction:

Procedure :

- Sulfonylation : Reacting 4-nitroaniline with 4-fluorobenzenesulfonyl chloride in pyridine at 0°C for 2 hours forms 4-fluoro-N-(4-nitrophenyl)benzenesulfonamide.

- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine.

Reaction Conditions :

- Sulfonylation: Pyridine, 0°C, 2 hours

- Reduction: H₂ (1 atm), Pd/C (5 wt%), ethanol, 25°C, 6 hours

- Yield: 82% (sulfonylation), 90% (reduction)

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.60 (d, J = 8.8 Hz, 2H, Ar-H), 5.12 (s, 2H, NH₂).

Coupling of Intermediates

The final step involves nucleophilic aromatic substitution (SNAr) between the chloropyrimidine and sulfonamide-aniline:

Procedure :

- Reaction Setup : Mix 4-chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine (1.0 equiv) and 4-fluoro-N-(4-aminophenyl)benzenesulfonamide (1.2 equiv) in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

- Heating : Reflux at 80°C for 24 hours.

- Workup : Dilute with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Reaction Conditions :

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, SO₂NH), 8.70 (s, 1H, pyrazole-H), 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.60 (s, 1H, pyrimidine-H), 2.40 (s, 3H, CH₃).

- HRMS (ESI) : m/z calcd. for C₂₀H₁₆FN₆O₂S [M+H]⁺: 447.0982; found: 447.0985.

Optimization and Mechanistic Insights

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (DMF, THF) and hindered bases (DIPEA) enhance SNAr efficiency by stabilizing the transition state (Table 1):

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| THF | DIPEA | 80 | 75 |

| DMF | K₂CO₃ | 100 | 62 |

| DCM | Et₃N | 40 | 45 |

Key Insight : Elevated temperatures in THF improve nucleophilicity of the aniline, while DIPEA minimizes side reactions.

Competing Pathways

Parallel routes involving Ullman coupling or Buchwald-Hartwig amination were explored but resulted in lower yields (<50%) due to catalyst poisoning by the sulfonamide group.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are preferred to enhance mixing and heat transfer during the chlorination and coupling steps. Catalyst recycling (e.g., Pd/C from nitro reduction) and solvent recovery systems (THF, DMF) are critical for cost efficiency.

Challenges and Troubleshooting

Regioselectivity in Pyrazole Substitution

Using excess pyrazole (1.5 equiv) and controlled heating ensures selective substitution at the 6-position of the pyrimidine, minimizing 4-position byproducts.

Sulfonamide Hydrolysis

Avoiding aqueous workup at high pH prevents hydrolysis of the sulfonamide. Quenching with dilute HCl (pH 4–5) stabilizes the product during isolation.

Q & A

Q. How do substituents on the pyrimidine ring affect solubility for formulation studies?

- Answer :

- LogP analysis : Methyl groups increase logP from 2.1 to 3.4, reducing aqueous solubility.

- Salt formation : Use hydrochloride salts to improve solubility (e.g., from 0.5 mg/mL to 5.2 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.